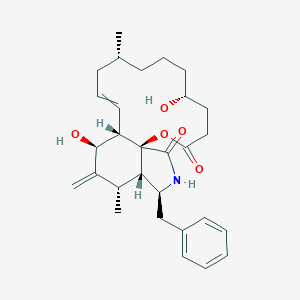
dihydrocytochalasin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cytochalasin H2B is a member of the cytochalasin family, a group of fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities . Cytochalasins are known for their ability to disrupt actin filament networks in eukaryotic cells, leading to various biological effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cytochalasins typically involves complex organic reactions. One common method is the intramolecular Diels-Alder reaction, which helps build both the isoindolone and macrocycle moieties in a single step . This reaction requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: Industrial production of cytochalasins often involves fermentation processes using fungal strains known to produce these compounds. The fungi are cultured under specific conditions to maximize the yield of cytochalasins, which are then extracted and purified using various chromatographic techniques .
化学反応の分析
Types of Reactions: Cytochalasin H2B undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
Biological Effects
Research has demonstrated that H2CB induces several notable biological effects:
- Inhibition of Sugar Uptake : While H2CB does not directly inhibit sugar uptake in BALB/c 3T3 cells, it competes with cytochalasin B for binding sites associated with cell motility and morphology .
- Morphological Changes : At varying concentrations, H2CB can cause significant changes in cell morphology, including zeiosis (cell elongation) and arborization (branching), indicative of its potency in manipulating cytoskeletal structures .
Research Applications
This compound has been utilized in various research contexts:
- Cell Cycle Studies : H2CB has been instrumental in studying the regulation of the cell cycle, particularly its effects on cytokinesis and interphase progression. For instance, it has been shown to induce binucleation in cells by inhibiting cytokinesis without affecting subsequent mitotic entry .
- Cancer Research : The compound is used to explore mechanisms of tumor cell migration and invasion by disrupting actin dynamics. Studies have indicated that H2CB can affect the migration speed of cancer cells under specific conditions .
- Neurobiology : In neurobiological studies, H2CB has been implicated in understanding neuronal behavior and interactions with other cell types, such as glial cells, which can influence tumor microenvironments .
Comparative Potency
Comparative studies have shown that while H2CB is less potent than cytochalasin B (CB), it exhibits similar biological effects on cell morphology and motility. Cytochalasin D (CD) is noted to be significantly more potent than both H2CB and CB in inducing morphological changes in cells .
Table 1: Summary of Key Findings on this compound
作用機序
Cytochalasin H2B exerts its effects primarily by binding to actin filaments, thereby disrupting their polymerization and leading to the inhibition of various cellular processes. This disruption affects cell motility, division, and morphology. The compound also induces G2/M cell cycle arrest and inhibits cytokinesis .
類似化合物との比較
- Cytochalasin A
- Cytochalasin B
- Cytochalasin D
- Cytochalasin E
Comparison: Cytochalasin H2B is unique due to its specific structural features and bioactivities. While other cytochalasins also disrupt actin filaments, Cytochalasin H2B has distinct effects on cell motility and division, making it particularly valuable in research focused on these processes .
特性
CAS番号 |
39156-67-7 |
|---|---|
分子式 |
C29H39NO5 |
分子量 |
481.6 g/mol |
IUPAC名 |
(1S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione |
InChI |
InChI=1S/C29H39NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14,18-19,22-24,26-27,31,33H,3,7,9-10,13,15-17H2,1-2H3,(H,30,34)/t18?,19?,22?,23?,24?,26?,27?,29-/m1/s1 |
InChIキー |
WIULKAASLBZREV-GGNVLZNYSA-N |
SMILES |
CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
異性体SMILES |
CC1CCCC(CCC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
正規SMILES |
CC1CCCC(CCC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
Key on ui other cas no. |
39156-67-7 |
ピクトグラム |
Acute Toxic; Health Hazard |
同義語 |
dihydrocytochalasin B dihydrocytochalasin C dihydrocytochalasin D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















